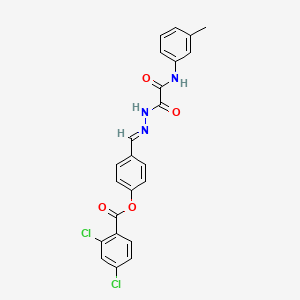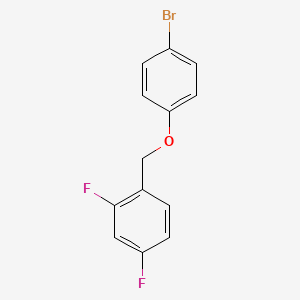![molecular formula C12H24N6O6 B12049745 acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid CAS No. 55033-48-2](/img/structure/B12049745.png)
acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido acético; ácido 2-[[(2S)-2-[(2-aminoacetil)amino]-5-(diaminometilidenamino)pentanoil]amino]acético es un compuesto orgánico complejo que pertenece a la clase de derivados de aminoácidos. Este compuesto se caracteriza por su intrincada estructura, que incluye múltiples grupos amino y porciones de ácido acético.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido acético; ácido 2-[[(2S)-2-[(2-aminoacetil)amino]-5-(diaminometilidenamino)pentanoil]amino]acético normalmente implica múltiples pasos, comenzando con aminoácidos más simples y derivados de ácido acético. El proceso a menudo incluye:
Protección de grupos amino: Para evitar reacciones no deseadas, los grupos amino se protegen utilizando grupos protectores adecuados.
Reacciones de acoplamiento: Los aminoácidos protegidos se acoplan utilizando reactivos como carbodiimidas u otros agentes de acoplamiento.
Desprotección: Los grupos protectores se eliminan para obtener el producto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando sintetizadores de péptidos automatizados. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el compuesto cumpla con los estrictos requisitos para aplicaciones de investigación.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido acético; ácido 2-[[(2S)-2-[(2-aminoacetil)amino]-5-(diaminometilidenamino)pentanoil]amino]acético experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución con electrófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Electrófilos como haluros de alquilo, cloruros de acilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos correspondientes, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
El ácido acético; ácido 2-[[(2S)-2-[(2-aminoacetil)amino]-5-(diaminometilidenamino)pentanoil]amino]acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Biología: Se estudia su papel en las vías bioquímicas y las interacciones con las enzimas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluida la de precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido acético; ácido 2-[[(2S)-2-[(2-aminoacetil)amino]-5-(diaminometilidenamino)pentanoil]amino]acético implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad e influenciando varias vías bioquímicas. Las vías y los objetivos exactos dependen del contexto y la aplicación específicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de la glicina: Compuestos como la glicina y sus derivados comparten similitudes estructurales.
Otros derivados de aminoácidos: Compuestos como los derivados de la alanina y los derivados de la serina.
Singularidad
El ácido acético; ácido 2-[[(2S)-2-[(2-aminoacetil)amino]-5-(diaminometilidenamino)pentanoil]amino]acético es único debido a su disposición específica de grupos amino y porciones de ácido acético.
Propiedades
Número CAS |
55033-48-2 |
|---|---|
Fórmula molecular |
C12H24N6O6 |
Peso molecular |
348.36 g/mol |
Nombre IUPAC |
acetic acid;2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)16-6(2-1-3-14-10(12)13)9(20)15-5-8(18)19;1-2(3)4/h6H,1-5,11H2,(H,15,20)(H,16,17)(H,18,19)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 |
Clave InChI |
JBEBGKUWGHTBHG-RGMNGODLSA-N |
SMILES isomérico |
CC(=O)O.C(C[C@@H](C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
SMILES canónico |
CC(=O)O.C(CC(C(=O)NCC(=O)O)NC(=O)CN)CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-nitrophenol](/img/structure/B12049665.png)
![N-(2-methoxy-5-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12049667.png)


![2-Amino-4-(1,3-benzodioxol-5-YL)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12049678.png)

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12049685.png)


![(2E)-4-({4-[(heptafluoropropyl)sulfanyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B12049705.png)
![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)
![4-[(4-fluorophenyl)methoxy]-N-[(E)-1-[4-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide](/img/structure/B12049717.png)


